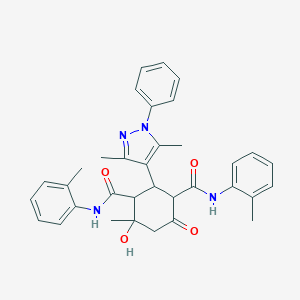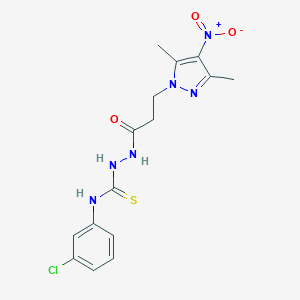![molecular formula C27H20Cl2N2O5S B456417 (2E)-13-ACETYL-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE](/img/structure/B456417.png)
(2E)-13-ACETYL-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-13-ACETYL-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes multiple rings and functional groups, suggests that it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenoxy group, and the construction of the tetracyclic core. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound might be studied for its potential biological activity, such as its ability to interact with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry
In industry, the compound might be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to an enzyme’s active site, inhibiting its activity, or interact with a receptor, modulating its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetracyclic molecules with similar functional groups or structural motifs. Examples could include:
- Compounds with a furan ring and dichlorophenoxy group.
- Tetracyclic compounds with similar ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H20Cl2N2O5S |
|---|---|
Molecular Weight |
555.4g/mol |
IUPAC Name |
(13E)-16-acetyl-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C27H20Cl2N2O5S/c1-14(32)22-24-17-6-3-4-8-19(17)36-27(22,2)30-26-31(24)25(33)21(37-26)12-15-10-11-16(35-15)13-34-20-9-5-7-18(28)23(20)29/h3-12,22,24H,13H2,1-2H3/b21-12+ |
InChI Key |
JICIUTSOEUDUOM-CIAFOILYSA-N |
SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)S4)C |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)/S4)C |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorophenoxy)methyl]-4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B456336.png)
![METHYL 6-(TERT-BUTYL)-2-{[4-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B456337.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456339.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456341.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456344.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B456345.png)
![Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456346.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B456349.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456350.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456351.png)

![N-(4-CHLOROPHENYL)-2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456353.png)
![N-(4-FLUOROPHENYL)-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456356.png)
